Cyclorgdfv

Integrin antagonism αvβ3 binding affinity vitronectin competition assay

Cyclo(RGDfV) is the non-methylated lead structure of Cilengitide that uniquely outperforms Cilengitide in reducing intratumoral microvessel density in DLD-1 xenograft models. Its accessible backbone enables straightforward conjugation to fluorophores, chelators, and nanoparticles for integrin-targeted probe development. Validated in ophthalmology and nephrology assays with quantitative dose-response data. Choose cyclo(RGDfV) for in vivo anti-angiogenic efficacy, not just in vitro affinity.

Molecular Formula C26H38N8O7
Molecular Weight 574.6 g/mol
Cat. No. B15608273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclorgdfv
Molecular FormulaC26H38N8O7
Molecular Weight574.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)/t16-,17+,18-,21-/m0/s1
InChIKeyYYQUWEHEBOMRPH-NYUBLWNDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclorgdfv (cyclo(-RGDfV-)): Procurement-Grade αvβ3 Integrin Antagonist Cyclic Pentapeptide – Compound Identity and Baseline Profile


Cyclorgdfv, systematically named cyclo(-Arg-Gly-Asp-D-Phe-Val-) and commonly abbreviated as cyclo(RGDfV) or c(RGDfV), is a synthetic cyclic pentapeptide (CAS 137813-35-5; molecular formula C₂₆H₃₈N₈O₇; MW 574.63) that functions as a potent and selective antagonist of the αvβ3 integrin receptor [1]. Developed through a spatial screening approach by the Kessler group in the early 1990s, cyclo(RGDfV) was the first superactive αvβ3 inhibitor identified, exhibiting 100- to 1000-fold increased activity over linear RGD reference peptides [2]. The compound contains the Arg-Gly-Asp (RGD) recognition sequence constrained within a cyclic pentapeptide scaffold incorporating a D-phenylalanine (f) residue that enforces a defined backbone conformation essential for high-affinity integrin binding [1]. Cyclo(RGDfV) served as the direct lead structure from which the clinical-stage drug Cilengitide (cyclo(RGDf-N(Me)V-)) was derived through N-methylation of the valine residue [2]. The compound is commercially available from multiple vendors at purities ≥95% (HPLC) as a lyophilized powder, typically stored at −20°C with protection from light [3].

Why Cyclorgdfv (cyclo(-RGDfV-)) Cannot Be Generically Substituted: Structural Determinants of Differential Integrin Selectivity and Pharmacodynamics


Substituting cyclo(RGDfV) with a closely related cyclic RGD peptide – even its direct N-methylated derivative Cilengitide – introduces quantifiable and functionally consequential shifts in integrin subtype selectivity, in vivo pharmacodynamics, and chemical derivatizability. The absence of the N-methyl group on the valine residue in cyclo(RGDfV) relative to Cilengitide preserves a different conformational ensemble that alters the selectivity fingerprint across the integrin family: cyclo(RGDfV) exhibits a markedly distinct balance of αvβ3, αvβ5, α5β1, and αIIbβ3 binding [1]. Critically, in vivo anti-angiogenic efficacy does not simply track with in vitro αvβ3 binding potency – cyclo(RGDfV) paradoxically outperforms Cilengitide in reducing intratumoral microvessel density in a DLD-1 colon cancer xenograft model, despite Cilengitide's ~4-fold higher αvβ3 affinity [2]. Furthermore, the non-methylated backbone of cyclo(RGDfV) provides a more accessible chemical handle for conjugation to fluorophores, chelators, or carrier proteins, making it a preferred scaffold for molecular probe development where Cilengitide's N-methylation can sterically hinder derivatization [3]. These differences are not merely pharmacological nuances; they directly determine which compound a scientific user should procure for a given experimental application.

Quantitative Evidence Guide for Cyclorgdfv (cyclo(-RGDfV-)): Head-to-Head Differentiation Data Against Closest Analogs


αvβ3 Integrin Binding Affinity: Direct Head-to-Head with Cilengitide and Linear RGD Peptide in Purified Receptor Assay

In a purified αvβ3 integrin vitronectin-binding competition assay, cyclo(RGDfV) (designated L1) achieved an IC₅₀ of 2.5 nM, representing an 84-fold improvement over the linear reference peptide GRGDSPK (IC₅₀ = 210 nM). In the same assay, the N-methylated derivative Cilengitide (P5, cyclo(RGDf-N(Me)V-)) showed an IC₅₀ of 0.58 nM, making it approximately 4-fold more potent than cyclo(RGDfV) at the isolated αvβ3 receptor [1]. This places cyclo(RGDfV) in the low single-digit nanomolar range for αvβ3 – substantially more active than linear RGD peptides yet deliberately less potent than Cilengitide, a feature that may be advantageous when partial integrin antagonism or reduced receptor internalization is desired.

Integrin antagonism αvβ3 binding affinity vitronectin competition assay

Selectivity Against Platelet Integrin αIIbβ3: Reduced Bleeding Risk Potential vs Linear RGD Peptides

In a side-by-side comparison of αvβ3 versus αIIbβ3 integrin inhibition using purified receptor preparations, cyclo(RGDfV) demonstrated an αIIbβ3/αvβ3 selectivity ratio of 347 (IC₅₀ αvβ3 = 4.9 nM; IC₅₀ αIIbβ3 = 1.7 µM), indicating strong discrimination against the platelet fibrinogen receptor. By contrast, the linear peptide GRGDSPK showed a selectivity ratio of only 4.5 (IC₅₀ αvβ3 = 1.2 µM; IC₅₀ αIIbβ3 = 5.4 µM) under identical assay conditions [1]. This ~77-fold improvement in selectivity against αIIbβ3 translates to a substantially wider therapeutic window, as αIIbβ3 antagonism is mechanistically linked to bleeding risk through platelet aggregation inhibition.

Integrin selectivity αIIbβ3 platelet receptor therapeutic window

In Vivo Anti-Angiogenic Efficacy: Paradoxical Superiority of cyclo(RGDfV) over Cilengitide in DLD-1 Colon Cancer Xenograft

In a direct comparative in vivo study, cyclo(-RGDfV-) (fV), cyclo(-RGDf-MeV-) (fMeV, Cilengitide), and a third analog were evaluated in DLD-1 human colon cancer xenograft-bearing mice. All three compounds bound αvβ3 with comparable affinity and inhibited HUVEC adhesion and growth in a dose-dependent manner in vitro, with fMeV showing the strongest in vitro effect and fV the weakest. However, in vivo, the outcome was reversed: cyclo(-RGDfV-) significantly decreased intratumoral microvessel density (MVD), while Cilengitide (fMeV) had little effect on tumor vascularization in the same model [1]. This paradoxical in vivo superiority of the less N-methylated parent compound represents a critical differentiator for scientific users selecting between these two agents for angiogenesis-focused in vivo studies.

In vivo angiogenesis microvessel density DLD-1 xenograft tumor vasculature

Differential αvβ5 Integrin Binding Profile: cyclo(RGDfV) Matches Cilengitide Potency at αvβ5 Despite Lower αvβ3 Affinity

In a solid-phase receptor assay measuring [¹²⁵I]echistatin displacement from purified αvβ3 and αvβ5 integrins, cyclo(RGDfV) (c(RGDfV)) yielded an αvβ3 IC₅₀ of 196 ± 17 nM and an αvβ5 IC₅₀ of 0.11 ± 0.03 nM. Cilengitide (EMD121974, c(RGDf-N(Me)V-)) yielded αvβ3 IC₅₀ = 18.9 ± 3.1 nM and αvβ5 IC₅₀ = 0.13 ± 0.01 nM in the same assay [1]. Notably, while Cilengitide was ~10-fold more potent at αvβ3, both compounds exhibited essentially equipotent sub-nanomolar activity at αvβ5 (ratio of IC₅₀ values: 0.11/0.13 ≈ 0.85). Cilengitide additionally showed measurable α5β1 activity (IC₅₀ = 1,473 ± 297 nM) in this assay, whereas c(RGDfV) α5β1 binding was not reported, consistent with its documented ~34.7 µM IC₅₀ at α5β1 in cellular adhesion assays [2], suggesting superior αvβ3/αvβ5 dual selectivity over α5β1 for cyclo(RGDfV).

αvβ5 integrin echistatin displacement integrin subtype profiling

Functional Cell Invasion Inhibition in Retinal Pigment Epithelium: Dose-Response Comparison Against Control Peptide

In a functional assay using human fetal retinal pigment epithelial (RPE) cells stimulated with PDGF-BB, the cyclic integrin antagonist cyclo(RGDfV) inhibited cell invasion through a fibronectin matrix by 66% at a concentration of 3 µg/ml (~5.2 µM), which was statistically significant (p < 0.001). Cell attachment to fibronectin was inhibited in a concentration range of 1–10 µg/ml (p < 0.05), while attachment to collagen IV and laminin was inhibited at 3–10 µg/ml (p < 0.05). Serum- and PDGF-BB-stimulated migration was also inhibited at 1–10 µg/ml (p < 0.05). In all experiments, a control peptide produced no significant effects [1]. The compound did not inhibit DNA synthesis stimulated by serum, bFGF, or PDGF-BB, indicating that its anti-invasive effect is mediated specifically through integrin blockade rather than non-specific cytotoxicity or anti-proliferative activity.

RPE cell invasion proliferative vitreoretinopathy fibronectin invasion assay

In Vivo Efficacy in Ischemic Acute Renal Failure: Rank-Order Comparison Against Alternative Cyclic RGD Peptides

In a rat model of ischemic acute renal failure (45 min unilateral renal ischemia with contralateral nephrectomy), a single systemic administration of cyclic RGDDFV (cyclo(RGDfV)) post-reperfusion improved creatinine clearance and accelerated recovery of renal function. The rank order of in vivo efficacy was: cyclic RGDDFV ≥ cyclic RGDDFLG ≫ RDADFV (inactive RGD-to-RAD control peptide). In vitro, cyclic RGDDFV was a highly potent inhibitor of BS-C-1 cell-matrix adhesion, whereas cyclic RGDDFLG was less potent, yet both peptides were equipotent in cell-cell adhesion assays [1]. These findings – representing the first in vivo demonstration of cyclic RGD peptide efficacy in renal ischemia – establish cyclo(RGDfV) as the benchmark compound for integrin-targeted interventions in acute kidney injury models.

ischemic acute renal failure in vivo renal protection creatinine clearance

Optimal Research and Industrial Application Scenarios for Cyclorgdfv (cyclo(-RGDfV-)) Based on Quantitative Differentiation Evidence


In Vivo Tumor Angiogenesis Studies Requiring Demonstrated Anti-Angiogenic Efficacy in Xenograft Models

For preclinical oncology researchers designing xenograft studies to evaluate anti-angiogenic interventions, cyclo(RGDfV) offers a critical advantage: it is one of the few cyclic RGD peptides with a documented direct head-to-head demonstration of in vivo superiority over Cilengitide in reducing intratumoral microvessel density. The DLD-1 colon cancer xenograft data show that cyclo(RGDfV) significantly decreases MVD whereas Cilengitide showed little effect, despite Cilengitide's higher αvβ3 affinity in vitro [1]. This scenario is particularly relevant when the experimental question concerns tumor vascular normalization or angiogenic vessel regression rather than maximal in vitro receptor occupancy.

Chemical Biology and Molecular Imaging Probe Development Requiring Conjugatable Integrin-Targeting Scaffolds

Cyclo(RGDfV) serves as the preferred scaffold for developing fluorescent, radioactive, or nanoparticle-conjugated integrin probes. Its non-methylated peptide backbone provides accessible amine and carboxylate functionalities for bioconjugation chemistry (e.g., NHS ester coupling, click chemistry) without the steric hindrance introduced by the N-methyl valine of Cilengitide. Studies have successfully conjugated cyclo(RGDfV) to near-infrared fluorophores (e.g., Cypate), ⁹⁹ᵐTc chelators, and carrier proteins (HSA, BSA) to generate integrin-targeted imaging agents [2]. The compound's demonstrated capacity to block in vivo uptake of conjugated RGD probes in competition studies confirms target engagement specificity [2].

Ophthalmology Research – Proliferative Vitreoretinopathy (PVR) and Retinal Cell Migration Models

For ophthalmology researchers studying retinal pigment epithelial cell pathology, cyclo(RGDfV) provides a functionally validated inhibitor with quantitative dose-response data in RPE cell attachment (1–10 µg/ml), migration (1–10 µg/ml), and invasion (66% inhibition at 3 µg/ml) assays [3]. The compound's effects are specific to integrin-mediated adhesion without confounding anti-proliferative activity, as demonstrated by unchanged DNA synthesis under serum, bFGF, and PDGF-BB stimulation [3]. This makes cyclo(RGDfV) an ideal tool compound for dissecting integrin-dependent vs integrin-independent mechanisms in ocular cell biology.

Renal Ischemia-Reperfusion Injury Models and Tubular Obstruction Research

For nephrology researchers, cyclo(RGDfV) (as cyclic RGDDFV) represents the most extensively in vivo-validated cyclic RGD peptide for renal applications, with published efficacy in improving creatinine clearance and accelerating renal function recovery following ischemic acute renal failure in rats [4]. The documented rank order of efficacy (cyclic RGDDFV ≥ RGDDFLG ≫ inactive RAD control) provides clear guidance for selecting the appropriate positive control peptide. The mechanistic finding that cyclic RGD peptides in this setting act predominantly through inhibition of cell-cell adhesion rather than cell-matrix adhesion [4] further defines the experimental contexts in which cyclo(RGDfV) is most appropriate.

Technical Documentation Hub

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